
4-Methyl-2-(trichloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trichloromethyl)pyridine is an organic compound with the molecular formula C7H6Cl3N. It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a trichloromethyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trichloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with trichloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methyl-2-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2-(trichloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(trichloromethyl)pyridine involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a trichloromethyl group.
2-Chloromethyl-4-methylpyridine: Similar structure but with a chloromethyl group.
4-Methylpyridine: Lacks the trichloromethyl group
Uniqueness: 4-Methyl-2-(trichloromethyl)pyridine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
68265-89-4 |
|---|---|
Formule moléculaire |
C7H6Cl3N |
Poids moléculaire |
210.5 g/mol |
Nom IUPAC |
4-methyl-2-(trichloromethyl)pyridine |
InChI |
InChI=1S/C7H6Cl3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 |
Clé InChI |
ZFWFHYBUNDSGTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


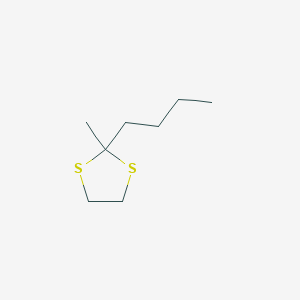

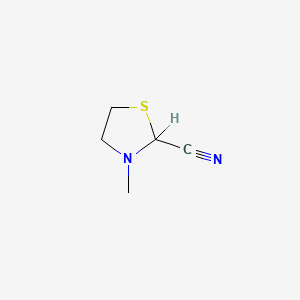
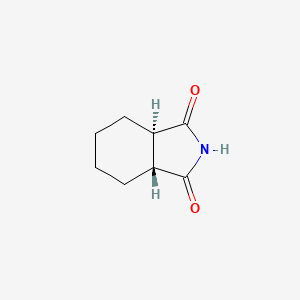

![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
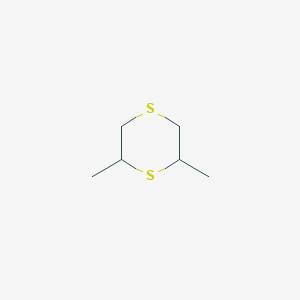

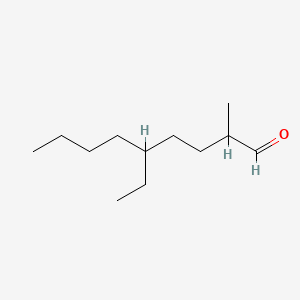
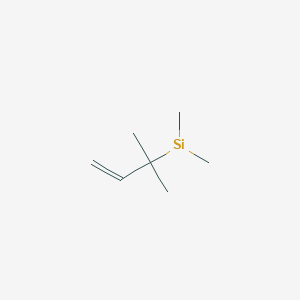


![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
